molecular formula C13H24ClNO B12746859 2-((Propylamino)methyl)hexahydro-1-indanone hydrochloride CAS No. 88364-35-6

2-((Propylamino)methyl)hexahydro-1-indanone hydrochloride

Cat. No.: B12746859
CAS No.: 88364-35-6
M. Wt: 245.79 g/mol
InChI Key: IMMUTQKPSXYPIF-UHFFFAOYSA-N
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Description

2-((Propylamino)methyl)hexahydro-1-indanone hydrochloride is a synthetic organic compound that belongs to the class of indanone derivatives. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Propylamino)methyl)hexahydro-1-indanone hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of hexahydro-1-indanone.

    Amination: The hexahydro-1-indanone undergoes amination with propylamine under controlled conditions to form 2-((Propylamino)methyl)hexahydro-1-indanone.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods often employ large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-((Propylamino)methyl)hexahydro-1-indanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted indanones, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-((Propylamino)methyl)hexahydro-1-indanone hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((Propylamino)methyl)hexahydro-1-indanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indanone: A closely related compound with similar structural features but different functional groups.

    Indane-1,3-dione: Another related compound known for its applications in organic synthesis and medicinal chemistry.

Uniqueness

2-((Propylamino)methyl)hexahydro-1-indanone hydrochloride is unique due to its specific amination and hydrochloride salt form, which enhance its solubility and reactivity. This makes it particularly useful in applications where solubility and reactivity are critical factors.

Properties

CAS No.

88364-35-6

Molecular Formula

C13H24ClNO

Molecular Weight

245.79 g/mol

IUPAC Name

2-(propylaminomethyl)-2,3,3a,4,5,6,7,7a-octahydroinden-1-one;hydrochloride

InChI

InChI=1S/C13H23NO.ClH/c1-2-7-14-9-11-8-10-5-3-4-6-12(10)13(11)15;/h10-12,14H,2-9H2,1H3;1H

InChI Key

IMMUTQKPSXYPIF-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1CC2CCCCC2C1=O.Cl

Origin of Product

United States

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